

"comparative study of the pharmacokinetic properties of SARS-CoV-2-IN-45"

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Compound of Interest

Compound Name: SARS-CoV-2-IN-45

Cat. No.: B12391340

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Comparative Pharmacokinetic Profile of SARS-CoV-2-IN-45 and GS-441524

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This guide provides a comparative analysis of the pharmacokinetic (PK) properties of the investigational compound **SARS-CoV-2-IN-45** and the reference compound GS-441524, the active metabolite of Remdesivir. The following data is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **SARS-CoV-2-IN-45**'s potential as an antiviral agent. All experimental data for the reference compound is supported by publicly available preclinical studies.

Executive Summary

The development of orally bioavailable antiviral agents is a critical component of the global strategy to combat COVID-19. This document outlines the in vitro and in vivo pharmacokinetic properties of a novel compound, **SARS-CoV-2-IN-45**, in direct comparison to GS-441524. GS-441524 is a nucleoside analog that has demonstrated broad-spectrum antiviral activity.[1] This comparative guide is designed to highlight key differentiators in absorption, distribution, metabolism, and excretion (ADME) profiles, providing a foundational dataset for further investigation.

Data Presentation



The following tables summarize the quantitative pharmacokinetic data for **SARS-CoV-2-IN-45** and GS-441524 across multiple preclinical species.

Table 1: In Vitro ADME Properties

Parameter	Species	SARS-CoV-2-IN-45	GS-441524
Microsomal Stability (t½, min)	Human	Data Pending	Stable[2]
Mouse	Data Pending	Moderately Stable[2]	
Rat	Data Pending	Moderately Stable[2]	
Dog	Data Pending	Stable[2]	
Monkey	Data Pending	Stable[2]	
Plasma Protein Binding (% Unbound)	Human	Data Pending	~78%[3]
Mouse	Data Pending	62-64%[3]	
Rat	Data Pending	62-64%[3]	-
Dog	Data Pending	62-64%[3]	-
Monkey	Data Pending	62-64%[3]	

Table 2: In Vivo Pharmacokinetic Parameters (Intravenous Administration)



Parameter	Species	SARS-CoV-2-IN-45	GS-441524
Plasma Clearance (CLp, mL/min/kg)	Mouse	Data Pending	26[2][4]
Rat	Data Pending	25-31[5]	_
Dog	Data Pending	4.1[2][4]	
Volume of Distribution (Vdss, L/kg)	Mouse	Data Pending	2.4[2][4]
Rat	Data Pending	2.2-2.6[5]	
Dog	Data Pending	0.9[2][4]	

Table 3: In Vivo Pharmacokinetic Parameters (Oral

Administration)

Parameter	Species	SARS-CoV-2-IN-45	GS-441524
Oral Bioavailability (%)	Mouse	Data Pending	39%[2][4]
Rat	Data Pending	33%[2][4]	_
Dog	Data Pending	85%[2][4][6]	-
Monkey	Data Pending	8.3%[2][4]	-
Tmax (h)	Mouse	Data Pending	1.5[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent standard industry practices for evaluating the pharmacokinetic properties of small molecule drug candidates.

Microsomal Stability Assay



Objective: To assess the metabolic stability of a compound in liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.

Methodology:

- Preparation: Test compounds are prepared in a suitable solvent (e.g., DMSO) and diluted to the final concentration in a buffer solution. Liver microsomes from the desired species (e.g., human, mouse) are thawed on ice. A cofactor solution containing NADPH is prepared.[7][8]
- Incubation: The test compound is incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[9]
- Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH cofactor solution.[8][9]
- Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]
- Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[10] An internal standard is included in the stop solution for analytical normalization.
- Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.[7][10]
- Data Analysis: The rate of disappearance of the compound is used to calculate the half-life (t½) and intrinsic clearance (CLint).[10]

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

Objective: To determine the fraction of a compound that is bound to plasma proteins, as only the unbound drug is typically considered pharmacologically active.

Methodology:

Preparation: The test compound is spiked into plasma from the desired species.



- Dialysis: The plasma containing the test compound is loaded into the sample chamber of a
 RED device insert. The adjacent buffer chamber is filled with a phosphate-buffered saline
 (PBS). The two chambers are separated by a semipermeable membrane that allows the
 passage of unbound drug but not proteins.[11]
- Equilibration: The RED plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., four hours) to allow the unbound compound to reach equilibrium between the plasma and buffer chambers.[11]
- Sampling: After incubation, samples are collected from both the plasma and buffer chambers.
- Matrix Matching: To ensure accurate comparison, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS to equalize the matrix effects.
- Analysis: The concentration of the compound in both matrix-matched samples is determined by LC-MS/MS.[11]
- Data Analysis: The percentage of unbound drug is calculated from the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.[11]

Mandatory Visualizations

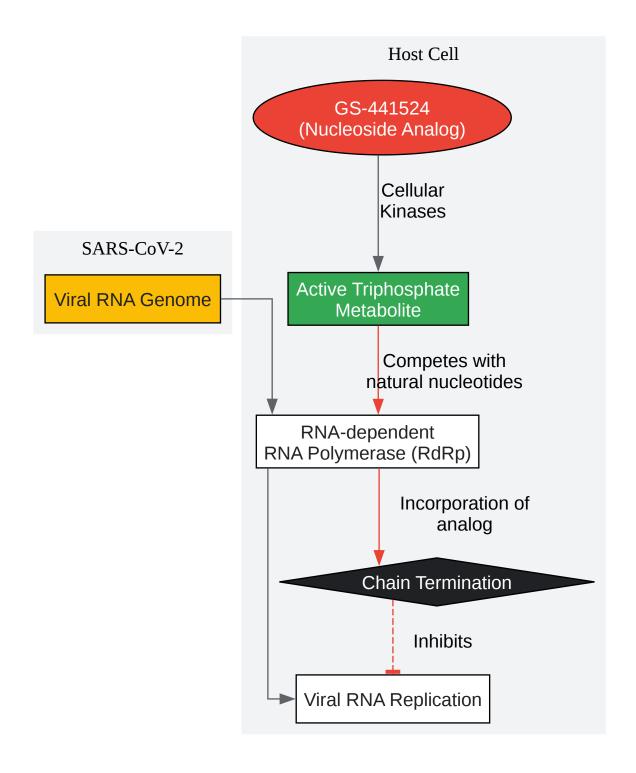
The following diagrams illustrate key conceptual and experimental frameworks relevant to the pharmacokinetic evaluation of antiviral compounds.



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Caption: Preclinical pharmacokinetic experimental workflow.





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Caption: Mechanism of action for nucleoside analog inhibitors.



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